molecular formula C19H18N2O2S B3991515 3-phenyl-2-(prop-2-en-1-yloxy)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one

3-phenyl-2-(prop-2-en-1-yloxy)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one

Cat. No.: B3991515
M. Wt: 338.4 g/mol
InChI Key: FUKXIYBRZWKTFJ-UHFFFAOYSA-N
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Description

3-Phenyl-2-(prop-2-en-1-yloxy)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one is a thienopyrimidin-4-one derivative characterized by a fused tetracyclic structure. The core consists of a thieno[2,3-d]pyrimidin-4-one scaffold with a tetrahydrobenzene ring, a phenyl group at position 3, and a propenyloxy (allyloxy) substituent at position 2. Thienopyrimidin-4-ones are pharmacologically significant due to their structural resemblance to purines, enabling interactions with biological targets such as kinases and antimicrobial enzymes .

Properties

IUPAC Name

3-phenyl-2-prop-2-enoxy-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N2O2S/c1-2-12-23-19-20-17-16(14-10-6-7-11-15(14)24-17)18(22)21(19)13-8-4-3-5-9-13/h2-5,8-9H,1,6-7,10-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FUKXIYBRZWKTFJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCOC1=NC2=C(C3=C(S2)CCCC3)C(=O)N1C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-phenyl-2-(prop-2-en-1-yloxy)-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4(3H)-one typically involves multi-step organic reactions. One common method involves the initial formation of the benzothieno[2,3-d]pyrimidinone core, followed by the introduction of the phenyl and prop-2-en-1-yloxy groups through substitution reactions. The reaction conditions often require the use of catalysts, such as palladium or copper, and may involve high temperatures and inert atmospheres to ensure the desired product yield.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability. Additionally, the use of green chemistry principles, such as solvent-free reactions or the use of renewable feedstocks, could be explored to make the process more sustainable.

Chemical Reactions Analysis

Types of Reactions

3-phenyl-2-(prop-2-en-1-yloxy)-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4(3H)-one can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different biological activities.

    Substitution: Both nucleophilic and electrophilic substitution reactions can be performed on this compound to introduce new substituents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or hydrogen peroxide, reducing agents such as sodium borohydride or lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions may vary, but typically involve controlled temperatures, specific solvents, and sometimes the use of catalysts.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce a wide range of functional groups, leading to a variety of derivatives with potentially different properties and applications.

Scientific Research Applications

3-phenyl-2-(prop-2-en-1-yloxy)-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4(3H)-one has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules, serving as an intermediate in organic synthesis.

    Biology: This compound may exhibit biological activity, making it a candidate for drug discovery and development. It could be tested for its effects on various biological targets, such as enzymes or receptors.

    Medicine: Potential medicinal applications include its use as a lead compound for the development of new pharmaceuticals, particularly if it shows activity against specific diseases or conditions.

    Industry: In materials science, this compound could be explored for its potential use in the development of new materials with unique properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 3-phenyl-2-(prop-2-en-1-yloxy)-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4(3H)-one would depend on its specific interactions with molecular targets. This could involve binding to enzymes or receptors, leading to inhibition or activation of specific pathways. Detailed studies, such as molecular docking or biochemical assays, would be required to elucidate the exact mechanism and identify the molecular targets involved.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Key structural analogues differ in substituents at positions 2 and 3, significantly altering physicochemical and biological properties.

Compound Name Substituent (Position 2) Substituent (Position 3) Molecular Formula Key Properties/Activities References
Target Compound Prop-2-en-1-yloxy Phenyl C₂₀H₁₉N₂O₂S Predicted higher solubility due to ether oxygen; potential for covalent binding via propenyloxy group.
2-(4-Bromophenoxy)-3-isopropyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one 4-Bromophenoxy Isopropyl C₁₉H₁₉BrN₂O₂S Crystalline structure (R factor = 0.067); bromine enhances lipophilicity, potentially improving blood-brain barrier penetration.
3-Allyl-2-sulfanyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one Sulfanyl (thiol) Allyl C₁₄H₁₆N₂OS₂ Predicted pKa = 11.30; thiol group may participate in disulfide bonding or metal coordination. Molar mass = 292.42 g/mol.
3-(4-Chlorophenyl)-2-[(2-methylprop-2-en-1-yl)sulfanyl]-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one 2-Methylpropenylsulfanyl 4-Chlorophenyl C₁₉H₂₀ClN₂OS₂ Chlorophenyl enhances electrophilicity; methylpropenylsulfanyl may improve membrane permeability. CAS: 613227-83-1.
4-(3-Methylphenoxy)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine 3-Methylphenoxy None (unsubstituted) C₁₇H₁₈N₂OS LC-MS m/z = 297.0 [M+H]⁺; melting point = 95–96°C. Lower steric hindrance due to absence of position 3 substituent.
3-Benzyl-2-hydrazino-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one Hydrazino Benzyl C₁₈H₁₉N₅OS Intermediate for triazolo derivatives; hydrazino group enables Schiff base formation. Yield = ~65% after crystallization.

Physicochemical Properties

  • Solubility : Ether-linked groups (e.g., propenyloxy in the target compound) generally improve aqueous solubility compared to thioether or halogenated analogues .
  • Thermal Stability : Melting points correlate with crystallinity; brominated derivatives (e.g., ) exhibit higher melting points (>200°C) due to strong intermolecular halogen bonding.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
3-phenyl-2-(prop-2-en-1-yloxy)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one
Reactant of Route 2
3-phenyl-2-(prop-2-en-1-yloxy)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one

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